4H-1,3-Benzodioxin, 8-bromo-6-fluoro-

Description

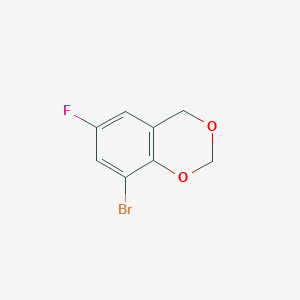

4H-1,3-Benzodioxin derivatives are heterocyclic compounds featuring a fused benzene and dioxane ring system. The compound "8-bromo-6-fluoro-4H-1,3-benzodioxin" incorporates halogen substituents (bromo and fluoro) at the 8- and 6-positions, respectively. Halogenation typically enhances electronic properties, reactivity, and biological activity.

Properties

IUPAC Name |

8-bromo-6-fluoro-4H-1,3-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTAJXMDHKTVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Br)OCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- typically involves the bromination and fluorination of a benzodioxine precursor. One common method involves the reaction of 6-fluoro-4H-1,3-benzodioxine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and distillation is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzodioxine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzodioxines, oxidized derivatives, and reduced benzodioxine compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

(a) 8-(Chloromethyl)-6-Fluoro-4H-1,3-Benzodioxine

- Structure : Chloromethyl (CH2Cl) at position 8 and fluoro at position 4.

- This compound is noted for its use in synthetic chemistry (Thermo Scientific™) .

- Applications : Likely serves as an intermediate in pharmaceutical or agrochemical synthesis.

(b) 2,2-Dimethyl-6-Oxiranyl-4H-1,3-Benzodioxin

- Structure : Dimethyl groups at position 2 and an oxiranyl (epoxide) group at position 5.

- Properties : The dimethyl groups enhance steric stability, while the oxiranyl moiety introduces reactivity for ring-opening reactions. Molecular formula: C12H14O3 .

- Applications: Potential use in polymer chemistry or as a precursor for epoxy resin modifications.

(c) Hexahydro-4-Methyl-2-(Phenylmethyl)-4H-1,3-Benzodioxin

- Structure : Hydrogenated dioxane ring with methyl and benzyl substituents.

- Properties: Reduced aromaticity due to hydrogenation, increasing flexibility.

- Applications : Fragrance ingredient due to stability and low toxicity.

Functional Comparison

Substituent Effects on Reactivity and Stability

| Compound | Substituents | Key Effects |

|---|---|---|

| 8-Bromo-6-Fluoro- | Br (8), F (6) | Enhanced electrophilicity; potential for cross-coupling reactions. |

| 8-(Chloromethyl)-6-Fluoro- | CH2Cl (8), F (6) | Increased steric hindrance; nucleophilic substitution sites. |

| 2,2-Dimethyl-6-Oxiranyl- | CH3 (2,2), Oxirane (6) | Steric stabilization; epoxide reactivity for polymerization or functionalization. |

| Hexahydro-4-Methyl-... | H (ring), CH3, PhCH2 | Reduced aromaticity; improved solubility and safety profile. |

Thermal and Chemical Stability

- 4H-1,2,6-Thiadiazines (structurally distinct but analogous heterocycles) exhibit thermal stability up to 270°C . While direct data for 8-bromo-6-fluoro-4H-1,3-benzodioxin is lacking, halogenated aromatics generally show moderate thermal stability, influenced by substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.